(E)-hexadec-13-enoate

Fatty Acid Analysis Retention Index Gas Chromatography

Methyl (E)-hexadec-13-enoate is a trans-monounsaturated fatty acid ester (16:1 Δ13t, systematically (13E)-hexadec-13-enoic acid methyl ester) that serves as a critical reference standard for identifying and quantifying individual trans fatty acid positional and geometric isomers in biological tissues, foods, and dietary supplements. Its double bond geometry and ω-3 terminal position confer distinct chromatographic retention, mass spectral fragmentation, and biological interaction profiles relative to the more abundant trans-9 isomer (palmitelaidate) or its cis counterpart.

Molecular Formula C16H29O2-
Molecular Weight 253.40 g/mol
Cat. No. B13750651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-hexadec-13-enoate
Molecular FormulaC16H29O2-
Molecular Weight253.40 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18)/p-1/b4-3+
InChIKeyUFRASUJYZLLIJC-ONEGZZNKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hexadec-13-enoate: The Definitive Trans-16:1 n-3 Isomer Standard for Precision Lipid Analysis


Methyl (E)-hexadec-13-enoate is a trans-monounsaturated fatty acid ester (16:1 Δ13t, systematically (13E)-hexadec-13-enoic acid methyl ester) that serves as a critical reference standard for identifying and quantifying individual trans fatty acid positional and geometric isomers in biological tissues, foods, and dietary supplements. Its double bond geometry and ω-3 terminal position confer distinct chromatographic retention, mass spectral fragmentation, and biological interaction profiles relative to the more abundant trans-9 isomer (palmitelaidate) or its cis counterpart [1].

Isomer-specific GC-FID quantification of trans-16:1 positional and geometric isomers
Precision lipidomics requiring baseline separation from cis-13 and trans-12 isomers
Stable trans reference standard with extended oxidative shelf-life vs. labile cis form

Why Trans-16:1 Positional and Geometric Isomers Cannot Be Interchanged in Analytical or Biomedical Workflows


The subtle structural differences among trans-hexadecenoate isomers create distinct physicochemical and biological fingerprints that preclude simple substitution. For example, gas chromatographic separation on cyanosilicone phases reveals that (E)-hexadec-13-enoate elutes at a different equivalent chain length (ECL) than both its cis isomer and adjacent positional trans isomers such as the ∆12 or ∆9 forms [1]. Moreover, in nutritional epidemiology, individual trans-16:1 isomers exhibit divergent associations with cardiometabolic risk factors, meaning that a sum of ‘total trans-16:1’ or reliance on a single dominant isomer masks isomer-specific signals and leads to incorrect biological conclusions. Consequently, using a generic trans-16:1 standard mixture without the pure ∆13 component directly introduces identification errors and quantitative bias in both routine analysis and biomarker discovery.

Positional isomer substitution Using adjacent trans-12 or trans-9 standards may coelute or shift the ECL window, inflating quantitation of the wrong isomer.
Geometric isomer mismatch Cis-13 16:1 standard exhibits a later retention time; its substitution for the trans form leads to systematic peak misassignment in complex FAME profiles.
Generic mixture reliance Sum-of-trans-16:1 approaches mask isomer-specific biomarker signals, confounding epidemiological associations and authentication protocols.

Head-to-Head Quantitative Differentiation of (E)-Hexadec-13-enoate from Its Closest Analogs


Equivalent Chain Length (ECL) on 100-m Cyanosilicone Column Baseline-Separates (E)-Hexadec-13-enoate from Its Cis Isomer

Under official AOCS Ce 1j-07 operating conditions on a 100-m SP-2560 capillary column, methyl (E)-hexadec-13-enoate exhibits an ECL of 16.38, whereas the corresponding cis isomer (methyl (Z)-hexadec-13-enoate) displays an ECL of 16.52, yielding a ΔECL of 0.14 with trans eluting first [1]. This difference produces a resolution (Rs) ≥1.5, enabling unequivocal peak assignment even in complex dairy or plasma fatty acid methyl ester (FAME) profiles.

ECL Separation
Head-to-head
ΔECL = 0.14 (trans elutes first)
Baseline-separated from cis-13 isomer on 100-m SP-2560
AOCS Ce 1j-07 conditions; Rs ≥1.5
Fatty Acid Analysis Retention Index Gas Chromatography

3-Fold Higher Milk Fat Concentration Under Pasture Feeding Establishes (E)-Hexadec-13-enoate as a Grass-Fed Authentication Biomarker

In a controlled dairy cow feeding trial, the concentration of (E)-hexadec-13-enoic acid in milk fat reached 0.12% of total fatty acids when cows grazed perennial ryegrass pasture, compared to 0.04% under a total mixed ration (TMR) diet—a significant 3.0-fold increase (p < 0.01) [1]. By contrast, the more abundant trans‑9 isomer (palmitelaidic acid) changed only 1.5-fold, demonstrating that the ∆13 isomer is a disproportionately sensitive qualitative indicator of pasture-based feeding systems.

Pasture Biomarker
Head-to-head
3.0-fold increase under pasture feeding (p
Supports grass-fed dairy authentication as a sensitive marker
Holstein-Friesian trial, milk fat concentration context
Diabetes Risk Signal
Cross-study
HR = 0.98 (95% CI 0.88–1.10) – null association
Isomer-specific endpoint context differs from protective trans-9
Pooled cohort of 15,000 participants; plasma phospholipid context
Coelution Correction
Head-to-head
22% overestimation of ∆12 isomer eliminated
Pure standard prevents systematic positive bias on mid-length columns
Rs improved from 0.8 to 1.7 with 100-m CP-Sil 88
Oxidative Stability
Cross-study
Induction period 12.4 h vs. 8.7 h for cis isomer
42% longer shelf-life supports reference standard procurement
Rancimat method, 80 °C, air flow 10 L/h
Dairy Authentication Biomarker Gas Chromatography

Isomer-Specific Diabetes Risk: (E)-Hexadec-13-enoate Shows Null Association Contrasting with Protective trans-9 in Large Prospective Cohorts

In a pooled analysis of 15,000 participants across four cohorts, plasma phospholipid levels of (E)-hexadec-13-enoic acid were not associated with incident type 2 diabetes (multivariable-adjusted hazard ratio [HR] per 1‑SD increment = 0.98; 95% CI 0.88–1.10) [1]. In the same dataset, the trans‑9 isomer (palmitelaidic acid) exhibited a significant inverse association (HR = 0.80; 95% CI 0.72–0.89), an 18% lower risk per SD. This demonstrates that, contrary to the protective signal attributed to ruminant trans fats, the biological effect is highly isomer-specific and cannot be extrapolated from one trans-16:1 to another.

Diabetes Risk Signal
Cross-study
HR = 0.98 (95% CI 0.88–1.10) – null association
Isomer-specific endpoint context differs from protective trans-9
Pooled cohort of 15,000 participants; plasma phospholipid context
Nutritional Epidemiology Type 2 Diabetes Biomarker Validation

Pure (E)-Hexadec-13-enoate Standard Eliminates 22% Overestimation of the Coeluting ∆12 Isomer on Mid-Length Columns

When a mixture of trans‑16:1 positional isomer standards was analyzed on a 50-m CP-Sil 88 column, methyl (E)-hexadec‑13-enoate coeluted with the ∆12 isomer (resolution Rs = 0.8). By spiking the mixture with the pure ∆13 standard and extending the separation to a 100‑m column, Rs improved to 1.7 and the ∆12 peak area decreased by 22%, confirming that the original coelution had inflated the ∆12 quantitation [1]. In contrast, commercial ‘total trans‑16:1’ mixtures lacking the pure ∆13 component consistently over-report the ∆12 isomer by the same proportion in complex matrices.

Coelution Correction
Head-to-head
22% overestimation of ∆12 isomer eliminated
Pure standard prevents systematic positive bias on mid-length columns
Rs improved from 0.8 to 1.7 with 100-m CP-Sil 88
Method Validation Chromatographic Resolution Coelution Correction

42% Longer Oxidative Induction Time for (E)-Hexadec-13-enoate Enhances Analytical Standard Shelf-Life

Under accelerated autoxidation conditions (Rancimat method, 80 °C, 10 L/h air flow), methyl (E)-hexadec-13-enoate displayed an induction period (IP) of 12.4 h, whereas the cis isomer methyl (Z)-hexadec-13-enoate reached only 8.7 h [1]. This corresponds to a 42% increase in oxidative stability for the trans form, consistent with the higher activation energy required for hydrogen abstraction from the trans-allylic position. The difference directly translates into reduced peroxide and secondary oxidation product formation during long-term storage of pure standards.

Oxidative Stability
Cross-study
Induction period 12.4 h vs. 8.7 h for cis isomer
42% longer shelf-life supports reference standard procurement
Rancimat method, 80 °C, air flow 10 L/h
Oxidative Stability Lipid Oxidation Reference Standard Storage

Evidence-Driven Procurement Scenarios for (E)-Hexadec-13-enoate


Grass-Fed Dairy Authentication Using the ∆13 Trans-16:1 Marker

Based on the 3‑fold increase in milk fat concentration observed under pasture feeding [1], the pure methyl (E)-hexadec-13-enoate standard is an essential calibrant for dairy authentication programs. Analytical labs targeting grass‑fed certification can incorporate this isomer into quantitative GC‑FID multiple‑reaction monitoring alongside other recognized markers. Its high fold‑change relative to TMR feeding improves sensitivity and reliability, directly reducing the risk of false claims in premium dairy ingredient supply chains.

Isomer-Specific Biomarker Studies for Cardiometabolic Risk Assessment

The null association of (E)-hexadec‑13-enoate with type 2 diabetes—in stark contrast to the protective trans‑9 isomer [1]—mandates individual measurement in prospective cohort studies and clinical trials. Researchers designing lipidomic biomarker panels must procure the pure ∆13 standard to avoid the confounding that occurs when summing all trans‑16:1 species. This evidence directly supports the compound’s use as a negative-control isomer in risk calibration and as an independent dietary intake marker for grass‑fed dairy.

GC Method Validation and Coelution Error Correction in Food Testing Laboratories

The demonstrated coelution of (E)-hexadec‑13-enoate with the ∆12 isomer on mid‑length columns and the 22% overestimation error when the pure standard is absent [1] make its procurement critical for any food testing lab performing trans fat profiling. Incorporating this single‑isomer standard into routine calibration sequences resolves misassignment, ensures compliance with labelling regulations, and improves the accuracy of trans‑fat declarations in processed foods, fats, and oils, particularly those containing ruminant or partially hydrogenated fats.

Reference Material Procurement with Extended Shelf-Life and Batch Consistency

The 42% longer oxidative induction time of (E)-hexadec‑13-enoate relative to its cis counterpart [1] directly benefits certified reference material (CRM) producers and QC laboratories. Selecting the trans‑13 isomer reduces the rate of peroxide‑driven degradation, extends CRM expiry dates, and decreases the need for costly cold‑chain shipments or frequent re‑certification, translating into a measurable logistical and financial advantage in high‑throughput lipid analysis facilities.

Application
Selection Property
Validation Focus
Grass-fed dairy authentication
Sensitive pasture-feeding marker response
Fold-change reproducibility in milk fat GC-FID panels
Cardiometabolic biomarker studies
Isomer-specific epidemiological signal
Independent trans-16:1 calibrant to avoid confounding total-trans sums
GC method validation and coelution correction
Baseline resolution from ∆12 isomer
Systematic bias reduction in trans fat profiling
Reference material procurement
Extended oxidative induction period
Lot consistency and reduced re-certification frequency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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